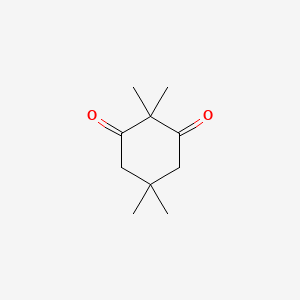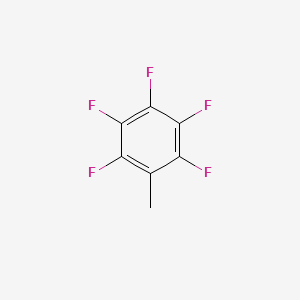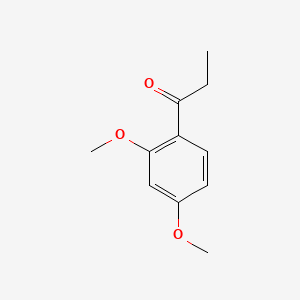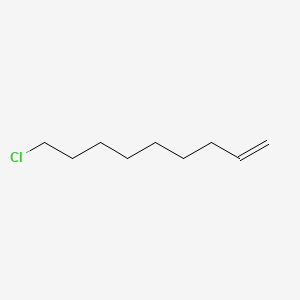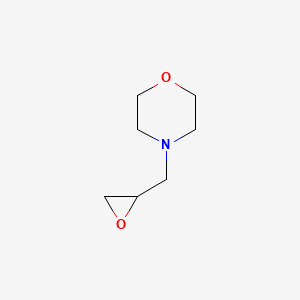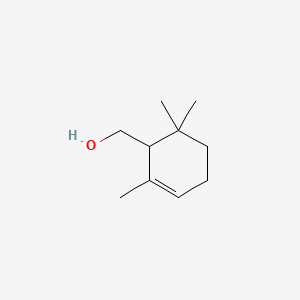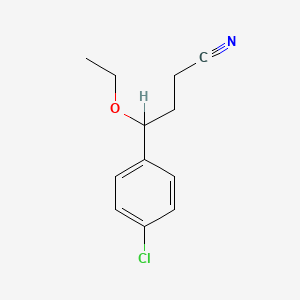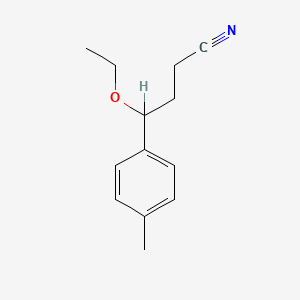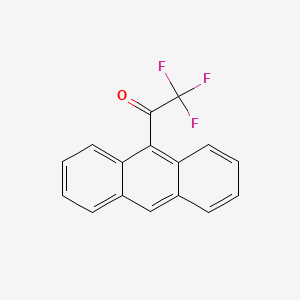
9-Anthryl trifluoromethyl ketone
Vue d'ensemble
Description
9-Anthryl trifluoromethyl ketone is a compound that features both an anthracene moiety and a trifluoromethyl ketone group. The anthracene part of the molecule is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, which can be functionalized to create various derivatives with interesting chemical and physical properties. The trifluoromethyl ketone functionality introduces both electron-withdrawing and steric effects, which can significantly influence the reactivity and interactions of the molecule.
Synthesis Analysis
The synthesis of 9-anthryl trifluoromethyl ketone derivatives can be achieved through various methods. For instance, tri(9-anthryl)borane has been used as an organophotocatalyst for the visible-light-induced trifluoromethylation of unactivated alkenes with CF3I under mild conditions, which could potentially be applied to the synthesis of 9-anthryl trifluoromethyl ketones . Additionally, heteroleptic anthryl-substituted beta-ketoenolates of rhodium(III) and iridium(III) have been prepared by reacting metal acetylacetonates with 9-anthroyl chloride and 9-chloromethylanthracene under Friedel-Crafts conditions, which is another synthetic route that could be adapted for the synthesis of related ketones .
Molecular Structure Analysis
The molecular structure of 9-anthryl trifluoromethyl ketone derivatives has been elucidated using techniques such as X-ray diffraction. For example, di(9-anthryl) ketone has been shown to have the planes of the anthracene systems twisted out of the plane of the carbonyl group, resulting in a significant dihedral angle between the two aromatic ring systems . This structural feature is important as it can affect the photochemical behavior of the molecule.
Chemical Reactions Analysis
9-Anthryl trifluoromethyl ketones can undergo various chemical reactions. Metal hydride reduction of 9-anthryl ketones has been studied, showing that the steric influence of the anthracene moiety can direct the reaction path, leading to the formation of saturated ketones without the formation of allylic or saturated alcohols typically associated with the reduction of α,β-unsaturated ketones . The photochemistry of related compounds, such as 9-anthracenylmethyl-9′-fluorenyl ketone, has also been investigated, revealing processes like Norrish type I cleavage and intersystem crossing to the triplet state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9-anthryl trifluoromethyl ketones are influenced by their molecular structure. The presence of the anthracene and trifluoromethyl ketone groups can affect properties such as luminescence, redox behavior, and intramolecular interactions. For instance, anthryl-substituted beta-ketoenolates exhibit quenched fluorescence due to intramolecular electron transfer processes . The molecular topology of di(9-anthryl)ethanedione and related cyclic 1,2-diketones has been studied, revealing the influence of substituents and intramolecular interactions on the physicochemical properties of these compounds .
Applications De Recherche Scientifique
Photoredox Catalysis
- 9-Anthryl trifluoromethyl ketone and its derivatives, like 9-anthrolate anions, have been utilized in photoredox catalysis. These compounds, under basic conditions, can initiate photoinduced electron transfer reactions when excited by blue LED light. This characteristic has been applied in synthesizing various arylated products through C-C and C-Het bond-forming reactions under mild conditions without needing a sacrificial electron donor (Schmalzbauer, Ghosh, & König, 2019).
Trifluoromethylation of Unactivated Alkenes
- Tri(9-anthryl)borane, a derivative of 9-anthryl trifluoromethyl ketone, has shown efficacy as an organophotocatalyst in the visible-light-induced trifluoromethylation of unactivated alkenes. This process allows for the conversion of alkenes into valuable trifluoromethylated compounds, a reaction that tolerates various functional groups and can be expanded to perfluoroalkylations (Moon et al., 2019).
Synthesis of Organic Compounds
- 9-Anthryl trifluoromethyl ketone and its derivatives are valuable in the synthesis of organic compounds. For example, they are used in the greener synthesis of 2-(9-anthryl)-3-(substituted phenyl)bicyclo [2.2.1]hept-5-ene-2-yl ketones. These ketones exhibit antimicrobial, antioxidant, and insect antifeedant activities, demonstrating the broad applicability of 9-anthryl trifluoromethyl ketone in various biochemical processes (Thirunarayanan, 2016).
Intramolecular Hydrogen Bonding and Tautomerism
- In the context of 1,8-dihydroxy-9-anthrone, a related compound, studies have shown that the intramolecular hydrogen bonds and the keto-enol tautomerism play a significant role in its physicochemical properties. This understanding is crucial for exploring the effects of substituents on these properties, which can be applied to designing new materials and molecules with specific characteristics (Szymańska & Majerz, 2023).
Photocatalytic and Chemical Transformations
- The trifluoromethyl ketone group, integral to 9-anthryl trifluoromethyl ketone, is known for its role in various photocatalytic and chemical transformations. This functionality makes the compound a valuable intermediate in the synthesis of fluorinated pharmacons, where trifluoromethyl ketones serve as key intermediates (Kelly, Mercadante, & Leadbeater, 2013).
Organic Material Synthesis
- 9-Anthryl trifluoromethyl ketone derivatives have been used in the synthesis of novel optical materials. For instance, 9-anthryl-capped DPP-based dyes, which include derivatives with benzene and thiophene as spacing units, have been developed. These compounds exhibit unique fluorescence properties in solution and their crystalline states, demonstrating the potential for constructing advanced optical materials (Ying et al., 2016).
Electrocatalysis and Electrochemical Studies
- 9-Fluorenone, a compound related to 9-anthryl trifluoromethyl ketone, has been investigated for its interactions with Lewis acids in electrochemical studies. These studies provide insights into the basic nature of such ketones and their potential applications in electrocatalysis and the study of complexation reactions (Cheek, 2014).
Safety and Hazards
In case of eye contact with 9-Anthryl trifluoromethyl ketone, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If it comes in contact with skin, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur .
Propriétés
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMBBIFTVWHIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201747 | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthryl trifluoromethyl ketone | |
CAS RN |
53531-31-0 | |
| Record name | 1-(9-Anthracenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53531-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthryl trifluoromethyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-anthryl trifluoromethyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-Anthryl trifluoromethyl ketone a suitable model compound for studying asymmetric phase-transfer reductions?
A1: 9-Anthryl trifluoromethyl ketone is a prochiral ketone, meaning it lacks an internal plane of symmetry. This characteristic allows researchers to easily monitor the stereoselectivity of reduction reactions. The product of its reduction, a chiral alcohol, can be readily analyzed for enantiomeric excess (ee) – a key indicator of the reaction's stereochemical outcome. This property makes it a valuable tool in developing and understanding new chiral catalysts for asymmetric synthesis. [, ]
Q2: How does the structure of a phase-transfer catalyst, particularly one derived from quinine, influence the outcome of 9-Anthryl trifluoromethyl ketone reduction?
A2: Research using nuclear magnetic resonance (NMR) has shown that the structure of quinine-derived phase-transfer catalysts directly affects their interaction with borohydride (BH4-), the reducing agent. [] These catalysts, which are quaternary ammonium ions, possess a hydroxyl group crucial for asymmetric induction during the reduction. NMR studies revealed that BH4- preferentially occupies specific sites near this hydroxyl group and the catalyst's vinyl group. Modifying the catalyst structure, such as introducing a 9-methyleneanthryl group, can alter these anion binding site occupancies. [] This alteration directly impacts the enantiomeric excess (ee) of the chiral alcohol produced from 9-Anthryl trifluoromethyl ketone reduction, offering a pathway for rational design of more selective catalysts.
Q3: Beyond quinine derivatives, have other chiral borohydride reducing agents been explored for 9-Anthryl trifluoromethyl ketone reduction?
A3: Yes, researchers have explored alternative chiral borohydride reducing agents. One example involves using (S)-(+)-2-(α-Hydroxybenzyl)benzimidazole and (S)-(-)-2-benzimidazole-1-ethanol. [] These compounds, classified as 1,2-amino alcohols, can modify sodium borohydride, leading to the successful asymmetric reduction of 9-Anthryl trifluoromethyl ketone and other carbonyl compounds. [] This research highlights the ongoing exploration of novel chiral reducing agents in asymmetric synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
